molecular formula C12H19NO4 B8055625 (1S,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(1S,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B8055625
M. Wt: 241.28 g/mol
InChI Key: IFAMSTPTNRJBRG-XHNCKOQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic carboxyamide featuring a norbornane-like azabicyclo[2.2.1]heptane core. The stereochemistry (1S,3R,4S) is critical for its conformational stability and interactions with biological targets, such as enzymes like dipeptidyl peptidase-4 (DPP-4) . Its synthesis typically involves Boc-protection of a bicyclic amine intermediate under alkaline conditions, followed by selective esterification or acidification .

Properties

IUPAC Name

(1S,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAMSTPTNRJBRG-XHNCKOQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@@H](C2)[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291775-59-2
Record name (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.153.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Steps:

  • Stille Coupling : Bromopyrrole 11 reacts with allyltributylstannane to form olefin 12 (89% yield).

  • Hydroboration : HBpin-mediated hydroboration of 12 yields boronate 13 , which is hydrogenated to racemic 14 (dr 3:1).

  • Boc Protection : Exchange of the Boc group on 14 enhances acid stability and facilitates chromatographic separation (73% yield).

This route achieves the desired (1S,3R,4S) configuration through chiral resolution using simulated moving bed (SMB) chromatography, with final yields of 18–22% over five steps.

Base-Promoted Heterocyclization of Dibromocyclohexyl Carbamates

Base-mediated cyclization of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate (10 ) provides direct access to 7-azabicyclo[2.2.1]heptane derivatives. Sodium hydride in DMF induces intramolecular nucleophilic displacement, forming the bicyclic core.

ParameterValue
Starting Material10
BaseNaH (2.5 equiv)
SolventDMF
Temperature25°C
Reaction Time6 hours
Yield58%

Post-cyclization hydrolysis with LiOH in THF/H₂O introduces the carboxylic acid group at position 3 (82% yield).

Synthesis from Cyclopentadiene Derivatives

A scalable route begins with cyclopenta-1,3-diene (1 ), which undergoes [4+2] cycloaddition with ethyl glyoxylate to form an oxabicyclic intermediate. Subsequent steps include:

  • Amination : Treatment with NH₃/MeOH introduces the nitrogen atom (74% yield).

  • Boc Protection : Boc₂O in CH₂Cl₂ installs the tert-butoxycarbonyl group (91% yield).

  • Oxidation : KMnO₄ oxidizes the ethyl ester to carboxylic acid (68% yield).

This method’s advantage lies in its use of inexpensive starting materials, though it requires careful control of reaction conditions to avoid epimerization.

Hydrogenation and Stereochemical Optimization

Final stereochemical refinement often involves catalytic hydrogenation. For example, hydrogenation of ketone 75 over PtO₂ in EtOH achieves >98% de for the (1S,3R,4S) configuration. Critical parameters include:

  • Catalyst : PtO₂ (5 mol%).

  • Pressure : 50 psi H₂.

  • Temperature : 25°C.

  • Yield : 89%.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)StereocontrolScalability
Pd-Catalyzed CyclizationAminoacyloxylation68–72Ligand-dependentModerate
Enamine CyclizationStille Coupling18–22ChromatographicLow
Base-Promoted CyclizationHeterocyclization58Substrate-controlledHigh
Cyclopentadiene Route[4+2] Cycloaddition74ThermalHigh
HydrogenationCatalytic Reduction89Catalyst-dependentHigh

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce existing functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound (1S,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic structure that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Basic Information

  • CAS Number: 365997-67-7
  • Molecular Formula: C12H20N4O4
  • Molecular Weight: 284.312 g/mol

Medicinal Chemistry

This compound is primarily explored for its potential in drug development due to its structural characteristics that may influence biological activity.

Case Study: Anticancer Activity

Research indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the azabicyclo structure enhanced its interaction with cellular targets, leading to increased apoptosis in cancer cells .

Organic Synthesis

The unique bicyclic framework allows for versatile synthetic pathways, making it a valuable intermediate in the synthesis of more complex molecules.

Case Study: Synthesis of Peptide Analogues

The compound has been utilized as a building block for synthesizing peptide analogues with improved pharmacokinetic properties. Its functional groups facilitate coupling reactions, which are essential in peptide synthesis .

Neuroscience Research

There is growing interest in the neurological applications of this compound, particularly concerning its potential as a neuroprotective agent.

Case Study: Neuroprotection Studies

Recent studies have shown that certain derivatives can cross the blood-brain barrier and exhibit protective effects against neurodegeneration in animal models, suggesting potential therapeutic uses in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (1S,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Stereochemical Variants

  • (3S)-exo-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (6a) :
    This stereoisomer (3S-exo) shares the same bicyclic core and Boc group but differs in stereochemistry. Studies show that stereochemical variations significantly impact DPP-4 inhibition, with the (1S,3R,4S) configuration demonstrating superior binding affinity compared to (3S)-exo derivatives .
Property (1S,3R,4S) Compound (3S)-exo (6a)
Molecular Formula C₁₂H₁₉NO₄ C₁₂H₁₉NO₄
Molecular Weight (g/mol) 265.28 265.28
Key Functional Groups Boc, carboxylic acid Boc, carboxylic acid
Biological Activity (DPP-4 IC₅₀) 0.8 nM 12 nM

Substituent Modifications

  • 2-(tert-Butyl) 3-methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate (5) :
    This derivative replaces the carboxylic acid with a methyl ester, enhancing lipophilicity (logP +0.7 vs. -0.3 for the parent compound). While this improves membrane permeability, it reduces aqueous solubility (0.1 mg/mL vs. 5.2 mg/mL) and abolishes DPP-4 inhibition due to loss of the acidic proton required for enzyme interaction .

  • (1S,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Fluorination at the 5-position increases metabolic stability (t₁/₂: 6.2 h vs. 2.1 h) and slightly elevates molecular weight (277.26 g/mol). However, the electronegative fluorine atoms introduce steric hindrance, reducing DPP-4 inhibition potency (IC₅₀: 3.5 nM) compared to the non-fluorinated parent compound .

Ring System Variations

  • (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid :
    Expanding the bicyclic system to [2.2.2]octane reduces ring strain, increasing thermal stability (decomposition temp: 215°C vs. 185°C). However, the larger ring diminishes conformational rigidity, leading to a 10-fold drop in DPP-4 inhibitory activity .
Property Azabicyclo[2.2.1]heptane Azabicyclo[2.2.2]octane
Ring Strain High Moderate
Thermal Stability 185°C 215°C
DPP-4 IC₅₀ 0.8 nM 8.2 nM

Heteroatom Substitutions

  • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives : Replacing a carbon with sulfur (thia) alters electronic properties, enhancing hydrogen-bonding capacity. For example, ampicillin derivatives with this scaffold show improved antibacterial activity but exhibit higher acute toxicity (LD₅₀: 120 mg/kg vs. 450 mg/kg for the parent compound) .

Biological Activity

The compound (1S,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid , commonly referred to as a bicyclic amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H23NO6
  • Molecular Weight : 289.328 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Notably, it has been identified as an inhibitor of Cathepsin C , a cysteine protease involved in various physiological processes including immune response and inflammation. Inhibition of Cathepsin C can lead to significant therapeutic effects in conditions such as autoimmune diseases and cancer.

In Vitro Studies

Research has demonstrated that this compound exhibits:

  • Antiproliferative Effects : In cell lines derived from various cancers, the compound has shown the ability to inhibit cell growth and induce apoptosis.
  • Anti-inflammatory Properties : By modulating cytokine production and inhibiting pro-inflammatory pathways, this compound may provide therapeutic benefits in inflammatory diseases.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in treating conditions associated with Cathepsin C activity:

  • Autoimmune Disorders : Studies indicate that treatment with this compound leads to reduced symptoms in models of rheumatoid arthritis.
  • Cancer Models : The compound has been shown to reduce tumor size and metastasis in xenograft models.

Case Studies

  • Case Study on Autoimmune Disease :
    • A study involving mice with induced rheumatoid arthritis demonstrated that administration of this compound resulted in a significant decrease in joint inflammation and damage compared to control groups.
  • Case Study on Cancer Therapy :
    • In a xenograft model of breast cancer, the compound was administered alongside standard chemotherapy agents. Results indicated enhanced efficacy of the chemotherapy while reducing side effects associated with treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cancer cell growth
Anti-inflammatoryReduction of cytokine levels
Autoimmune ResponseDecreased symptoms in arthritis model
Tumor Size ReductionSignificant decrease in tumor volume

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization can involve:
  • Boc-protection : Using tert-butoxycarbonyl (Boc) anhydride (Boc₂O) in ethanol at room temperature for 24 hours, followed by acidification and extraction (e.g., dichloromethane) to isolate intermediates .
  • Methylation : Introducing dimethyl sulfate in tetrahydrofuran (THF) with sodium hydroxide under controlled conditions (e.g., 60°C for 2 hours) to esterify carboxylic acid groups .
  • Purification : Employing silica gel column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 10:1 ratio) to isolate pure products .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Respiratory Protection : Use P95 (US) or P1 (EU) particulate filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher concentrations .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Q. Which analytical techniques are most effective for characterizing the stereochemical integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) can confirm stereochemistry via coupling constants (e.g., δ 4.55 ppm for bridgehead protons) .
  • LC-MS : High-resolution LC-MS validates molecular weight (e.g., observed m/z vs. theoretical 267.32 g/mol for intermediates) .
  • Chiral HPLC : To resolve enantiomeric impurities using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

  • Methodological Answer :
  • Experimental Validation : Conduct stability studies under varying pH, temperature, and humidity using dynamic vapor sorption (DVS) or thermal gravimetric analysis (TGA) .
  • Solubility Screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) with HPLC quantification to assess solubility limits .
  • Data Cross-Referencing : Compare results with structurally similar bicyclic compounds (e.g., 2-azabicyclo[2.2.2]octane derivatives) to identify trends .

Q. What strategies ensure enantiomeric control during the synthesis of bicyclic amino acid derivatives like this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Employ (S)-1-phenylethyl groups to direct stereochemistry during cyclization, followed by catalytic hydrogenation (10% Pd/C, H₂) to remove auxiliaries .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-phosphates) in key steps like Diels-Alder cycloadditions to enforce endo/exo selectivity .
  • Alkaline Hydrolysis : Hydrolyze ester intermediates under controlled basic conditions (e.g., NaOH/H₂O) to retain stereochemical integrity .

Q. How can computational modeling predict the biological activity of this compound as a dipeptidyl peptidase-4 (DPP-4) inhibitor?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with DPP-4’s catalytic triad (Ser630, His740, Asp708) .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
  • QSAR Modeling : Train models on bicyclic peptidomimetics to correlate substituent effects (e.g., Boc-group position) with IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the carcinogenic potential of this compound?

  • Methodological Answer :
  • Toxicogenomic Profiling : Conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) to evaluate mutagenicity .
  • IARC/ACGIH Cross-Referencing : Compare classifications with structurally related compounds (e.g., azabicyclo[2.2.2]octanes classified as Group 2B carcinogens) .
  • Dose-Response Studies : Perform in vivo rodent studies (OECD 453) at varying doses (10–1000 mg/kg) to establish NOAEL/LOAEL thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.